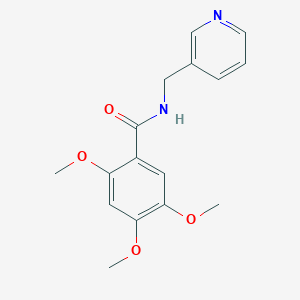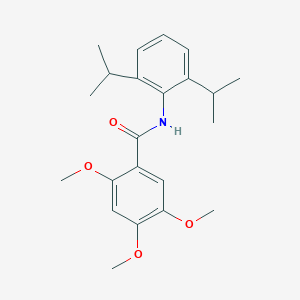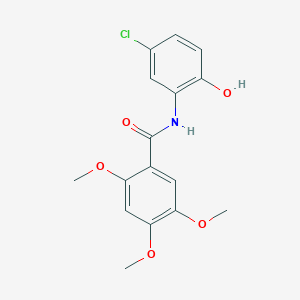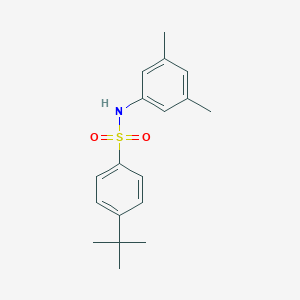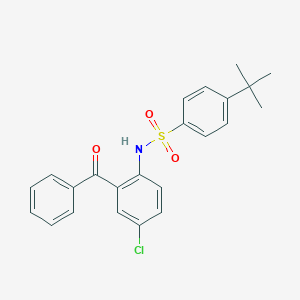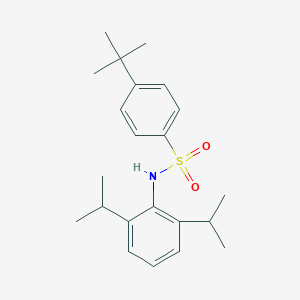![molecular formula C26H28N2O2 B309688 2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE](/img/structure/B309688.png)
2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE is a complex organic compound with a molecular formula of C26H28N2O2 It is characterized by its intricate structure, which includes multiple phenyl groups and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-phenylbutanoyl chloride: This is achieved by reacting 2-phenylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The resulting 2-phenylbutanoyl chloride is then reacted with 2-aminophenylamine in the presence of a base such as triethylamine (TEA) to form the intermediate 2-phenyl-N-(2-aminophenyl)butanamide.
Final Coupling: The intermediate is further reacted with another equivalent of 2-phenylbutanoyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or phenyl groups, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted amides, phenyl derivatives
Scientific Research Applications
2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(2-phenylbutanoyl)butanamide
- N-{2-[(2-phenylbutanoyl)amino]phenyl}butanamide
- 2-phenyl-N-{2-[(2-phenylbutanoyl)amino]phenyl}acetamide
Uniqueness
2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its multiple phenyl groups and amide linkages contribute to its stability and potential for diverse chemical transformations.
Properties
Molecular Formula |
C26H28N2O2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-phenyl-N-[2-(2-phenylbutanoylamino)phenyl]butanamide |
InChI |
InChI=1S/C26H28N2O2/c1-3-21(19-13-7-5-8-14-19)25(29)27-23-17-11-12-18-24(23)28-26(30)22(4-2)20-15-9-6-10-16-20/h5-18,21-22H,3-4H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
KADTYUNLWFGNCD-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2NC(=O)C(CC)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2NC(=O)C(CC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


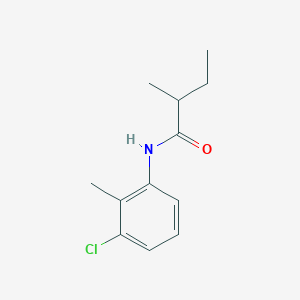
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-phenylbutanamide](/img/structure/B309607.png)
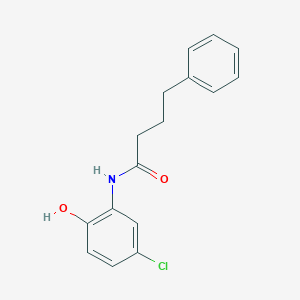
![2,4,5-trimethoxy-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B309612.png)
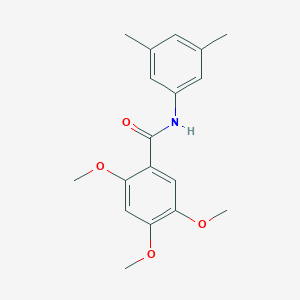
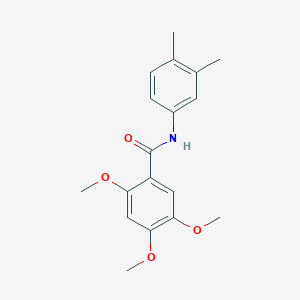
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B309617.png)
